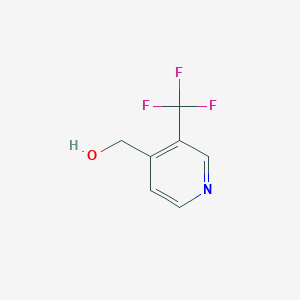
(3-(Trifluormethyl)pyridin-4-yl)methanol
Übersicht
Beschreibung
“(3-(Trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1227598-69-7. It has a molecular weight of 177.13 and its IUPAC name is [3-(trifluoromethyl)-4-pyridinyl]methanol .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), such as the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients. The synthesis of TFMPs generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C7H6F3NO . The InChI code for this compound is 1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 .Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)pyridin-4-yl)methanol” is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridinderivate, darunter (3-(Trifluormethyl)pyridin-4-yl)methanol, werden in der Agrochemie weit verbreitet eingesetzt. Sie dienen als Bausteine für die Synthese verschiedener Pestizide. So wurden sie beispielsweise zur Herstellung von Verbindungen wie Fluazinam verwendet, das im Vergleich zu anderen Derivaten eine höhere fungizide Aktivität aufweist .
Anwendungen in der pharmazeutischen Industrie
In der pharmazeutischen Industrie sind diese Derivate Schlüsselkomponenten bei der Entwicklung von Medikamenten, die auf bestimmte Proteine oder Enzyme im Körper abzielen. So sind sie beispielsweise Teil der Struktur von Pexidartinib, einem Medikament zur Behandlung bestimmter Tumortypen .
Synthese von fluorierten organischen Chemikalien
Die Entwicklung fluorierter organischer Chemikalien ist ein wachsendes Forschungsgebiet aufgrund ihrer Anwendungen in verschiedenen Industrien. Mehr als 50% der in den letzten zwei Jahrzehnten eingeführten Pestizide sind fluoriert, was die Bedeutung von Verbindungen wie This compound in diesem Bereich unterstreicht .
Lipidkinase-Inhibition
Verbindungen, die Trifluormethylgruppen enthalten, sind an der Hemmung von Lipidkinasen beteiligt, die eine Rolle bei der Zellproliferation, Apoptose, Motilität und Invasion sowie beim Glukosestoffwechsel spielen. Diese Anwendung ist besonders relevant in der Krebsforschung und -behandlung .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYTYEWRIOVGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


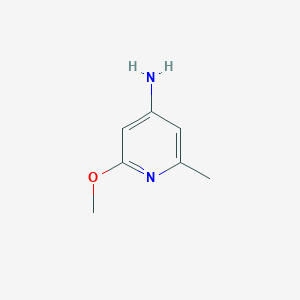
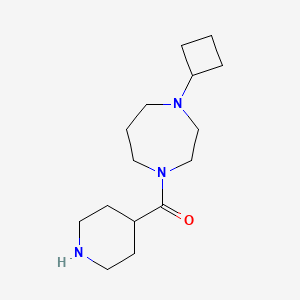

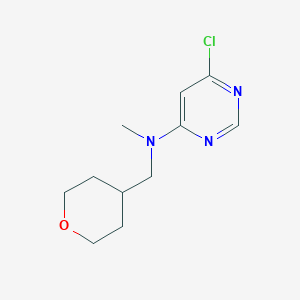



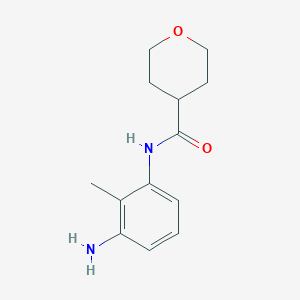

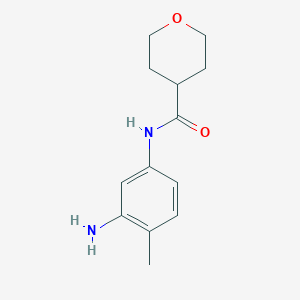


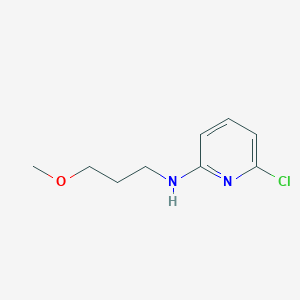
![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)
